

molecular imaging of uPAR expression with radiolabeled peptides

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Compound of Interest

Compound Name: *Nota-AE105*

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An in-depth technical guide to the molecular imaging of uPAR expression with radiolabeled peptides for researchers, scientists, and drug development professionals.

Introduction: uPAR as a Target for Molecular Imaging

The urokinase-type plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a critical role in the regulation of extracellular proteolysis by binding its ligand, the urokinase-type plasminogen activator (uPA).[1] This interaction initiates a proteolytic cascade that is central to tissue remodeling processes. Beyond its enzymatic function, uPAR also collaborates with various transmembrane receptors, such as integrins and growth factor receptors, to activate intracellular signaling pathways that drive cell motility, invasion, proliferation, and survival.[1][2]

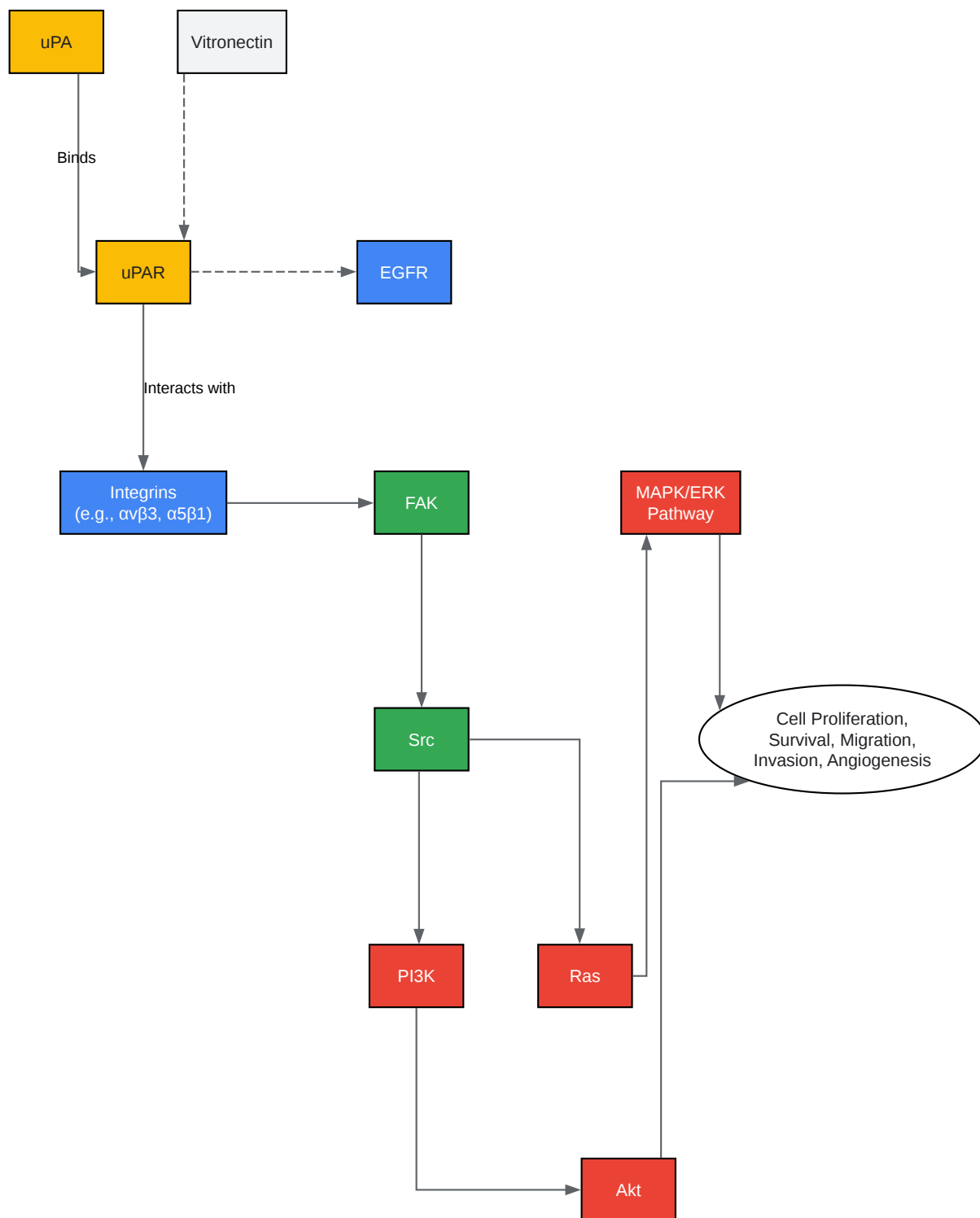
In healthy tissues, uPAR expression is generally low or absent.[3] However, it is significantly overexpressed in a wide variety of human cancers, including breast, prostate, bladder, and glioblastoma.[1] This elevated expression is strongly correlated with cancer invasion, metastasis, and poor patient prognosis, making uPAR an attractive biomarker and a prime target for non-invasive molecular imaging and targeted radionuclide therapy.

Radiolabeled peptides that bind to uPAR with high affinity and specificity have emerged as powerful tools for the in vivo visualization and quantification of uPAR expression using nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission

Computed Tomography (SPECT). These imaging agents can aid in cancer diagnosis, patient stratification for uPAR-targeted therapies, and monitoring treatment response.

The uPAR Signaling Network

uPAR lacks an intracellular domain and thus relies on interactions with co-receptors to transduce signals. Upon binding uPA, uPAR can interact with integrins (e.g., $\alpha 5 \beta 1$), G-protein-coupled receptors (GPCRs), and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This clustering activates downstream signaling cascades, including the Focal Adhesion Kinase (FAK), Src, and Ras-MAPK pathways, which ultimately promote gene expression associated with cell proliferation, migration, and invasion.



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Caption: uPAR signaling cascade and its interaction with transmembrane partners.

Radiolabeled Peptides for uPAR Imaging

Peptide-based radiopharmaceuticals are advantageous due to their small size, rapid clearance from non-target tissues, and high binding affinity. The most extensively studied peptide for uPAR imaging is AE105, a 9-mer peptide antagonist (D-Cha-F-s-r-Y-L-W-S) derived from a phage display library, which binds to human uPAR with high affinity.

For imaging purposes, AE105 is conjugated to a chelator, which firmly holds a radionuclide.

- Chelators: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) are commonly used macrocyclic chelators.
- Radionuclides:
 - Copper-64 (^{64}Cu): A positron emitter with a relatively long half-life (12.7 hours), suitable for imaging at later time points.
 - Gallium-68 (^{68}Ga): A positron emitter with a short half-life (68 minutes), available from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator, making it independent of an on-site cyclotron.
 - Lutetium-177 (^{177}Lu): A beta and gamma emitter used for targeted radionuclide therapy (theranostics) and SPECT imaging.

Quantitative Data on uPAR-Targeting Radiotracers

The following tables summarize key quantitative data for various uPAR-targeted radiolabeled peptides from preclinical and clinical studies.

Table 1: Binding Affinities of uPAR-Targeting Radiotracers

Radiotracer	Peptide Base	Chelator	Radionuclide	Binding Affinity (K _D or IC ₅₀)	Cell Line	Reference
⁶⁴ Cu-DOTA-AE105	AE105	DOTA	⁶⁴ Cu	K _D : ~0.4 nM (for AE105)	U87MG	
⁶⁸ Ga-DOTA-AE105	AE105	DOTA	⁶⁸ Ga	IC ₅₀ : ~5 nM	U87MG	
⁶⁸ Ga-NOTA-AE105	AE105	NOTA	⁶⁸ Ga	Not Reported	-	
¹⁷⁷ Lu-DOTA-AE105	AE105	DOTA	¹⁷⁷ Lu	K _D : 20 ± 1 nM	HEK-uPAR	
¹⁷⁷ Lu-uPAR-05	AE105 derivative	DOTA	¹⁷⁷ Lu	K _D : 10 ± 5 nM	HEK-uPAR	

| ¹⁷⁷Lu-uPAR-11 | AE105 derivative | DOTA | ¹⁷⁷Lu | K_D: 31-42 nM | HEK-uPAR | |

Table 2: Preclinical In Vivo Tumor Uptake of uPAR Radiotracers

Radiotracer	Xenograft Model	Tumor Uptake (%ID/g \pm SD)	Time Post-Injection (p.i.)	Reference
^{64}Cu-DOTA-AE105	U87MG (glioblastoma)	10.8 ± 1.5	4.5 h	
^{64}Cu -DOTA-AE105	U87MG (glioblastoma)	5.9 ± 0.7	4.5 h	
^{64}Cu -DOTA-AE105	HT-29 (colon)	4.2 ± 0.8	4.5 h	
^{64}Cu -DOTA-AE105	MDA-MB-435 (uPAR-neg)	1.2 ± 0.6	4.5 h	
^{68}Ga -NODAGA-AE105	U87MG (glioblastoma)	2.1 ± 0.2	0.5 h	
^{68}Ga -DOTA-AE105	U87MG (glioblastoma)	1.1 ± 0.1	1 h	

| ^{177}Lu -uPAR-11 | HEK-uPAR | ~16 | 4 h | |

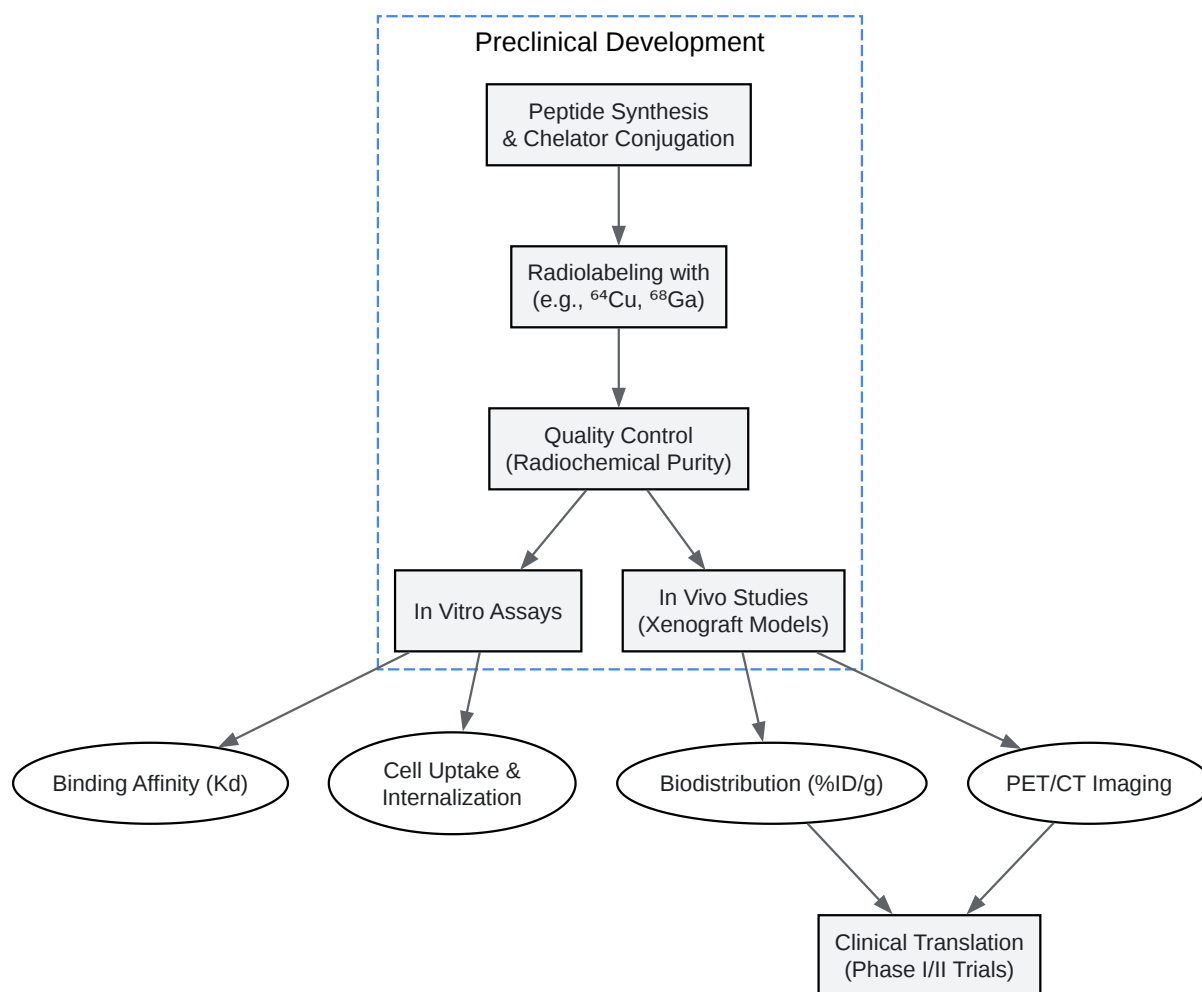
Table 3: Clinical Biodistribution and Dosimetry of ^{68}Ga -**NOTA-AE105** in Humans

Parameter	Value	Unit	Notes	Reference
Administered Activity	154 ± 59 (range 48-208)	MBq	Single intravenous dose in 10 patients	
Effective Dose	0.015	mSv/MBq	Results in ~3 mSv for a 200 MBq dose	
Clearance Route	Renal	-	Fast clearance from blood and tissues	
Highest Organ Dose	Kidneys, Bladder Wall	mGy/MBq	Due to urinary excretion	
Safety	No adverse events	-	Well-tolerated in all patients	

| Tumor Uptake | Visible | SUV | Accumulation in primary tumors and metastases | |

Experimental Protocols and Workflows

This section provides detailed methodologies for the key experiments involved in developing and evaluating uPAR-targeted radiolabeled peptides.



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Caption: General workflow for the development of uPAR-targeted radiotracers.

Protocol 1: Synthesis of DOTA-AE105 Peptide

This protocol describes the general steps for solid-phase peptide synthesis (SPPS) of the AE105 peptide and its conjugation to the DOTA chelator.

- Peptide Synthesis:

- The linear peptide AE105 (D-Cha-F-s-r-Y-L-W-S) is synthesized on a solid-phase resin (e.g., Rink Amide resin) using an automated peptide synthesizer with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
- Amino acids are coupled sequentially to the growing peptide chain.
- After the final amino acid is coupled, the N-terminal Fmoc protecting group is removed.
- DOTA Conjugation:
 - The DOTA chelator (e.g., DOTA-NHS ester) is dissolved in a suitable solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).
 - This solution is added to the resin-bound peptide, and the mixture is agitated for several hours at room temperature to allow the DOTA to conjugate to the N-terminal α -amino group of the peptide.
- Cleavage and Deprotection:
 - The DOTA-peptide conjugate is cleaved from the resin, and all amino acid side-chain protecting groups are removed simultaneously.
 - This is achieved by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to prevent side reactions.
- Purification and Characterization:
 - The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.
 - The DOTA-AE105 conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Radiolabeling of DOTA-AE105 with ^{64}Cu or ^{68}Ga

This protocol outlines the procedure for radiolabeling the DOTA-conjugated peptide.

- Reagent Preparation:
 - Prepare a stock solution of DOTA-AE105 in metal-free water.
 - Prepare a reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5-8).
 - Obtain the radionuclide: $^{64}\text{CuCl}_2$ in HCl solution or $^{68}\text{GaCl}_3$ eluted from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator in HCl.
- Labeling Reaction:
 - In a sterile, metal-free microcentrifuge tube, combine the DOTA-AE105 peptide solution (typically 1-2 nmol) with the reaction buffer.
 - Add the radionuclide (e.g., ~150 MBq of ^{64}Cu or ^{68}Ga) to the peptide-buffer mixture.
 - The final reaction volume should be kept small (e.g., 100-200 μL).
 - Incubate the reaction mixture at an elevated temperature. For ^{64}Cu , incubate at 70-95°C for 30-60 minutes. For ^{68}Ga , incubation at 95°C for 5-10 minutes is usually sufficient.
- Purification (if necessary):
 - After incubation, the reaction mixture can be purified to remove any unlabeled radionuclide. This is typically done using a C18 Sep-Pak light cartridge.
 - The cartridge is pre-conditioned with ethanol and then water. The reaction mixture is loaded, and the cartridge is washed with water to remove unbound metal.
 - The final radiolabeled peptide is eluted with an ethanol/water mixture and then formulated in sterile saline for injection.
- Quality Control:

- The radiochemical purity (RCP) of the final product is determined using radio-TLC or radio-HPLC. A successful labeling should yield an RCP >95%.

Protocol 3: In Vitro Cell Uptake and Internalization Assay

This assay measures the specific uptake and internalization of the radiolabeled peptide into uPAR-expressing cancer cells.

- Cell Culture:
 - Culture uPAR-positive cells (e.g., U87MG glioblastoma) and uPAR-negative control cells (e.g., MDA-MB-435) in appropriate media until they reach 70-90% confluence.
 - Seed the cells into 24-well plates at a density of 100,000 to 200,000 cells per well and allow them to attach overnight.
- Uptake Assay:
 - On the day of the experiment, wash the cells with binding buffer (e.g., serum-free media or PBS with 1% BSA).
 - Add the radiolabeled peptide (~0.1-0.5 nM) to each well.
 - For blocking (to determine non-specific binding), add a large excess (e.g., 1 μ M) of non-radiolabeled AE105 to a parallel set of wells 15 minutes prior to adding the radiotracer.
 - Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
- Internalization Assay:
 - To differentiate between membrane-bound and internalized radioactivity, stop the incubation by placing the plate on ice and washing the cells with ice-cold PBS.
 - Treat one set of wells with an acidic buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice. This step strips the surface-bound radioligand. The radioactivity remaining in the cells represents the internalized fraction.

- The other set of wells is not treated with acid and represents total cell-associated radioactivity.
- Measurement and Analysis:
 - Lyse all cells with a lysis buffer (e.g., 1 M NaOH).
 - Collect the lysate from each well and measure the radioactivity using a gamma counter.
 - Calculate the percentage of uptake relative to the total added radioactivity and normalize to the cell number or protein concentration. Specific uptake is calculated by subtracting the non-specific (blocked) uptake from the total uptake.

Protocol 4: In Vivo Biodistribution Studies

This protocol determines the distribution of the radiotracer in a tumor-bearing animal model.

- Animal Model:
 - Use immunodeficient mice (e.g., nude mice).
 - Subcutaneously inoculate the mice with uPAR-positive tumor cells (e.g., 5-10 million U87MG cells) on the shoulder or flank.
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Radiotracer Injection:
 - Administer a known amount of the radiolabeled peptide (e.g., 1-5 MBq in 100 µL of saline) to each mouse via tail vein injection.
- Tissue Harvesting:
 - At predetermined time points (e.g., 1, 4.5, and 22 hours post-injection), euthanize groups of mice (n=4-5 per group).
 - Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

- Blot the tissues dry and weigh them.
- Radioactivity Measurement and Data Analysis:
 - Measure the radioactivity in each tissue sample using a gamma counter, along with standards prepared from the injected dose.
 - Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
 - Calculate tumor-to-organ ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.

Conclusion and Future Directions

Molecular imaging with radiolabeled peptides, particularly derivatives of AE105, has proven to be a highly specific and effective method for visualizing uPAR expression in vivo. Preclinical studies have consistently demonstrated high tumor uptake and good tumor-to-background ratios. First-in-human clinical trials with ^{64}Cu -DOTA-AE105 and ^{68}Ga -**NOTA-AE105** have confirmed the safety and feasibility of this approach in cancer patients, successfully identifying primary tumors and metastases.

The future of uPAR-targeted agents is moving towards a "theranostic" paradigm, where imaging and therapy are combined. By replacing the imaging radionuclide with a therapeutic one, such as ^{177}Lu or an alpha-emitter like Actinium-225, these peptides can be used for Peptide Receptor Radionuclide Therapy (PRRT). uPAR-PET imaging would first be used to identify patients whose tumors express high levels of uPAR, making them ideal candidates for uPAR-targeted PRRT. This personalized medicine approach holds great promise for improving outcomes for patients with aggressive, metastatic cancers.

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